molecular formula C18H18F3NO2S B2900517 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide CAS No. 1105211-97-9

3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

Cat. No. B2900517
CAS RN: 1105211-97-9
M. Wt: 369.4
InChI Key: WRCXXAQZGZSZGR-UHFFFAOYSA-N
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Description

The compound “3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of various functional groups. The trifluoromethyl group, for instance, contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the trifluoromethyl group. Trifluoromethylation of carbon-centered radical intermediates is a common reaction in this context .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Advantages and Limitations for Lab Experiments

One of the main advantages of PTM is its specificity towards 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide. It has been shown to selectively inhibit this compound without affecting other methyltransferases. This specificity makes PTM a valuable tool for investigating the role of this compound in various diseases. However, one of the limitations of PTM is its low solubility in water, which can make it challenging to use in some lab experiments.

Future Directions

There are several future directions for the use of PTM in scientific research. One potential direction is the development of PTM-based therapeutics for cancer and cardiovascular diseases. PTM has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another future direction is the investigation of the role of 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide in other diseases, such as neurodegenerative diseases and autoimmune diseases. PTM can be a valuable tool in these studies, as it can selectively inhibit this compound and help elucidate their role in disease pathogenesis.

Synthesis Methods

The synthesis of PTM involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)phenol with ethylene oxide to form 2-(3-(trifluoromethyl)phenoxy)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(3-(trifluoromethyl)phenoxy)ethyl chloride. The final step involves the reaction of 2-(3-(trifluoromethyl)phenoxy)ethyl chloride with N-(3-phenylthiopropyl)acetamide to form PTM.

Scientific Research Applications

PTM has shown promising results in various scientific research applications. It has been shown to inhibit the activity of 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide, which play a crucial role in gene expression regulation. PTM has been used in various studies to investigate the role of this compound in different diseases, including cancer and cardiovascular diseases. PTM has also been used in the development of potential therapeutics for these diseases.

properties

IUPAC Name

3-phenylsulfanyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-4-6-15(13-14)24-11-10-22-17(23)9-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCXXAQZGZSZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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